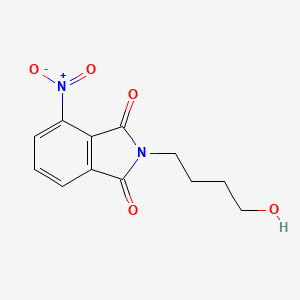![molecular formula C26H24N4O2 B11671615 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671615.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(1E)-1-(biphényl-4-yl)éthylidène]-3-(2-éthoxyphényl)-1H-pyrazole-5-carbohydrazide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un groupe biphényle, un groupe éthoxyphényle et un cycle pyrazole. La présence de ces groupes fonctionnels contribue à sa réactivité chimique diversifiée et à son utilité potentielle dans la recherche et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N'-[(1E)-1-(biphényl-4-yl)éthylidène]-3-(2-éthoxyphényl)-1H-pyrazole-5-carbohydrazide implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Une voie de synthèse courante comprend la condensation du biphényl-4-carbaldéhyde avec la 3-(2-éthoxyphényl)-1H-pyrazole-5-carbohydrazide en conditions acides ou basiques. La réaction est généralement effectuée dans un solvant approprié tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer l'utilisation de réacteurs à écoulement continu et de systèmes de purification automatisés pour améliorer l'efficacité et la cohérence.
Analyse Des Réactions Chimiques
Types de réactions
La N'-[(1E)-1-(biphényl-4-yl)éthylidène]-3-(2-éthoxyphényl)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels impliqués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans l'éthanol.
Substitution : Agents halogénants comme la N-bromosuccinimide pour la substitution électrophile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé principal pour le développement de médicaments en raison de sa structure et de sa réactivité uniques.
Mécanisme d'action
Le mécanisme d'action de la N'-[(1E)-1-(biphényl-4-yl)éthylidène]-3-(2-éthoxyphényl)-1H-pyrazole-5-carbohydrazide n'est pas entièrement compris, mais on pense qu'il interagit avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes moléculaires exacts impliqués.
Mécanisme D'action
The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(1E)-1-(biphényl-4-yl)éthylidène]-3-fluorobenzohydrazide
- 3-(1,1’-biphényl)-4-yl-N’-(1-(2-naphtyl)éthylidène)-1H-pyrazole-5-carbohydrazide
Unicité
La N'-[(1E)-1-(biphényl-4-yl)éthylidène]-3-(2-éthoxyphényl)-1H-pyrazole-5-carbohydrazide est unique en raison de la présence du groupe éthoxyphényle, qui peut conférer des propriétés chimiques et biologiques différentes par rapport aux composés similaires. Cette unicité peut être exploitée dans la conception de nouvelles molécules ayant des propriétés adaptées à des applications spécifiques.
Propriétés
Formule moléculaire |
C26H24N4O2 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
3-(2-ethoxyphenyl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-3-32-25-12-8-7-11-22(25)23-17-24(29-28-23)26(31)30-27-18(2)19-13-15-21(16-14-19)20-9-5-4-6-10-20/h4-17H,3H2,1-2H3,(H,28,29)(H,30,31)/b27-18+ |
Clé InChI |
QSROAOFKTKTALX-OVVQPSECSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671532.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11671533.png)

![1-{11-[2-(benzyloxy)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-2,2,2-trifluoroethanone](/img/structure/B11671540.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11671541.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11671550.png)
![4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11671564.png)
![N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11671566.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11671577.png)
![(5Z)-3-benzyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671580.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671582.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11671588.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)
